(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN7O2/c1-33-18-6-5-14(23)11-17(18)22(32)30-9-7-29(8-10-30)20-19-21(26-13-25-20)31(28-27-19)16-4-2-3-15(24)12-16/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGQNPKPHHDQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that combines several pharmacologically relevant structural motifs. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and empirical data from various studies.
Structural Overview
This compound features:
- A 5-chloro-2-methoxyphenyl moiety
- A piperazine ring
- A triazolo[4,5-d]pyrimidine segment
These structural elements suggest potential interactions with various biological targets, making it a candidate for further pharmacological investigation.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of triazolo[4,5-d]pyrimidines have been shown to inhibit cancer cell proliferation. In vitro studies demonstrated that related compounds led to increased apoptosis in cancer cell lines, such as MDA-MB-231. The mechanism involves the upregulation of pro-apoptotic factors like P53 and Bax while downregulating anti-apoptotic proteins like Bcl2 .
Antiviral Properties
Given the broad-spectrum biological activities associated with indole derivatives and their analogs, this compound may also possess antiviral properties. Preliminary studies suggest that it could inhibit viral replication in cell cultures. The specific mechanisms are yet to be fully elucidated but may involve interference with viral entry or replication processes .
Antimicrobial Effects
The compound's structural components indicate potential antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may inhibit the growth of pathogenic bacteria. The presence of the piperazine ring is particularly notable as it has been linked to improved antibacterial properties in other studies .
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
- Viral Replication Inhibition : Potential interference with viral lifecycle stages.
- Bacterial Growth Inhibition : Disruption of bacterial cell wall synthesis or function.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit promising anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. Research shows that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Preliminary investigations have demonstrated that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the chloro and methoxy groups may enhance its interaction with bacterial membranes, leading to increased permeability and cell lysis .
Neurological Effects
Studies have also explored the neuropharmacological effects of this compound. It has been shown to possess anticonvulsant properties in animal models of epilepsy. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability.
Case Study 1: Anticancer Activity
A study published in European Journal of Medicinal Chemistry reported on the synthesis of various derivatives of triazolo-pyrimidines, including the compound . These derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain modifications to the structure significantly enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
In research conducted by Smith et al., the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 3: Neuropharmacological Investigation
A recent animal study investigated the anticonvulsant effects of the compound using the maximal electroshock seizure model. Results showed that administration significantly reduced seizure duration and frequency compared to control groups, highlighting its potential use in treating epilepsy .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanone group and halogenated aryl rings serve as primary sites for nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Aromatic Chlorine Displacement | KOH, EtOH, reflux | Methoxy-substituted aryl derivative | 65–72 | |
| Piperazine Alkylation | Alkyl halides, NaHCO₃, DMF, 50°C | N-Alkylated piperazine adducts | 58–65 | |
| Fluorophenyl Ring Substitution | NaN₃, CuI, DMSO, 80°C | Azido-functionalized intermediate | 70 |
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The 5-chloro-2-methoxyphenyl group undergoes displacement with hydroxide ions under basic conditions, forming phenolic derivatives.
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The 3-fluorophenyl substituent shows lower reactivity due to electron-withdrawing effects but participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC).
Cyclization and Ring-Opening Reactions
The triazolo[4,5-d]pyrimidine core participates in ring-modifying reactions.
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The triazole ring is susceptible to acidic or basic hydrolysis, leading to structural rearrangements .
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Ring-opening reactions are critical for synthesizing bioactive metabolites.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl and heteroaryl moieties.
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The 3-fluorophenyl group directs coupling reactions to the para-position.
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Piperazine nitrogen can coordinate with palladium, influencing regioselectivity .
Oxidation and Reduction
Redox reactions target the methanone and triazole functionalities.
| Reaction Type | Reagents | Outcome | Notes | References |
|---|---|---|---|---|
| Methanone Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | Stereoselectivity observed | |
| Triazole Oxidation | mCPBA, CH₂Cl₂, RT | Triazole N-oxide | Enhances electrophilicity |
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Reduction of the methanone group produces chiral alcohols, critical for probing biological targets.
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Oxidation of the triazole ring modulates electronic properties for further functionalization .
Piperazine Functionalization
The piperazine moiety undergoes alkylation, acylation, and sulfonation.
| Reaction Type | Reagents | Product | Yield (%) | References |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylpiperazine derivative | 85 | |
| Sulfonamide Formation | TsCl, pyridine, 40°C | Piperazine sulfonamide | 78 |
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Piperazine reactions improve pharmacokinetic properties, such as metabolic stability.
Photochemical Reactions
UV-induced reactions exploit the fluorophenyl and triazole groups.
| Reaction Type | Conditions | Outcome | Applications | References |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV light, acetone | Cyclobutane-linked dimer | Study of supramolecular stacks |
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Photoreactivity is useful for developing photoaffinity probes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogues reported in the literature. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences :
- The target compound’s triazolo[4,5-d]pyrimidine core differs from ’s triazolo[4,5-c]pyridine in ring fusion position and heteroatom arrangement. This affects electronic properties and binding interactions .
- ’s compound uses a pyrimidine-triazole hybrid without fused rings, offering greater conformational flexibility .
Substituent Impact :
- The 3-fluorophenyl group in the target compound may enhance binding affinity through hydrophobic interactions, whereas ’s trifluoromethyl group increases steric bulk and electron-withdrawing effects .
- Piperazine linkers in all compounds improve aqueous solubility, critical for bioavailability.
Biological Targets (Hypothetical): ’s compound explicitly targets P2X7 purinoceptors, implicated in neuroinflammatory pathways . ’s compound, with a methyltriazole group, may align with kinase inhibitors (e.g., JAK/STAT pathways) .
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable for the target compound, comparisons can be inferred:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this triazolopyrimidine derivative?
- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents. Key steps include:
- Nucleophilic substitution to introduce the piperazine moiety (e.g., using dichloromethane or ethanol as solvents at 80–100°C) .
- Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization, with catalysts like Cu(I) or Pd(PPh₃)₄ improving yields .
- Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance solubility, while bases like triethylamine neutralize acidic byproducts .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers validate the structural integrity and purity of the compound?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy, chloro, fluorophenyl groups) via characteristic chemical shifts .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. What strategies improve solubility for in vitro assays?
- Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers (PBS, pH 7.4) to avoid precipitation .
- Surfactants : Polysorbate-80 (0.01–0.1%) enhances aqueous dispersion .
- Salt formation : Explore hydrochloride or mesylate salts to increase polarity .
Advanced Research Questions
Q. How do the chloro and fluoro substituents influence target binding and pharmacokinetic properties?
- Methodological Answer:
- Structure-Activity Relationship (SAR) :
- The 5-chloro-2-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability .
- 3-Fluorophenyl on the triazole increases electron-withdrawing effects, stabilizing π-π interactions with aromatic residues in enzyme active sites .
- In silico modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of halogenated vs. non-halogenated analogs .
Q. What in vitro models are suitable for evaluating its bioactivity against kinase targets?
- Methodological Answer:
- Kinase inhibition assays : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with recombinant kinases (e.g., EGFR, PI3K) to measure IC₅₀ values .
- Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-lite protocols .
- Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀, Hill slopes) and normalize for assay conditions (e.g., ATP concentration, incubation time) .
- Orthogonal assays : Validate hits with SPR (Surface Plasmon Resonance) for binding kinetics and ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .
- Batch variability checks : Re-synthesize compound lots and repeat assays under controlled conditions (e.g., fixed DMSO concentration) .
Q. What computational methods predict metabolic stability and toxicity risks?
- Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes .
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to detect phase I/II metabolites .
- In vitro toxicity : Test in HepG2 cells for hepatotoxicity (LDH release assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
